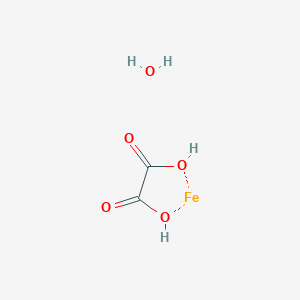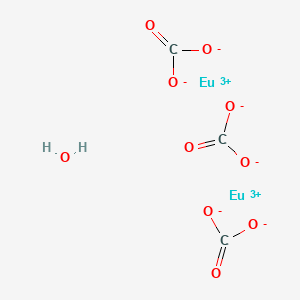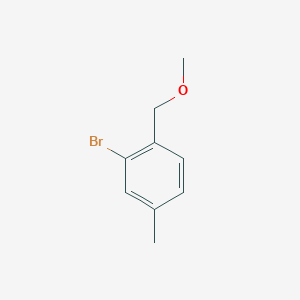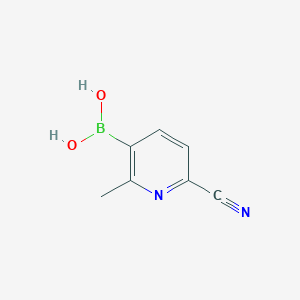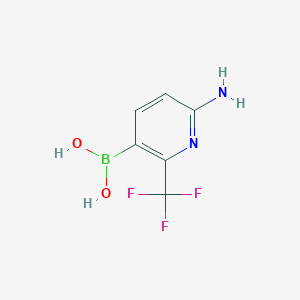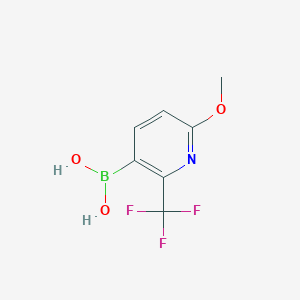
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid (6-MTPBA) is a boronic acid derivative that is widely used in organic synthesis and scientific research due to its unique properties. It is a versatile reagent that can be used as a catalyst, ligand, or scavenger in a variety of reactions. 6-MTPBA has been found to be particularly useful in the synthesis of heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes. In addition, it has been used for the synthesis of a variety of pharmaceuticals and other biologically active compounds.
Aplicaciones Científicas De Investigación
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of a variety of heterocyclic compounds, such as pyridines, pyrimidines, and thiophenes. In addition, it has been used to synthesize a variety of pharmaceuticals and other biologically active compounds. Furthermore, it has been used as a scavenger in the purification of proteins and as a ligand in the synthesis of asymmetric catalysts.
Mecanismo De Acción
The mechanism of action of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid is not fully understood. However, it is believed to involve the formation of a trifluoromethylated pyridine-3-boronic acid intermediate, which can then react with a variety of substrates. This intermediate can then be converted to the desired product by a variety of methods, such as hydrolysis or oxidation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid are not well understood. However, it has been shown to be non-toxic when administered in small amounts in laboratory animals. In addition, it has been found to be non-mutagenic in a variety of in vitro tests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid in laboratory experiments provides a number of advantages. It is relatively inexpensive and can be easily synthesized in the laboratory. In addition, it is highly reactive, which allows for the rapid synthesis of a variety of heterocyclic compounds. However, it is important to note that 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid is a strong acid and should be handled with caution.
Direcciones Futuras
Given its versatility and potential applications, there are a number of potential future directions for 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid. These include its use in the synthesis of a variety of pharmaceuticals and other biologically active compounds, as well as its use in the synthesis of asymmetric catalysts. In addition, further research could be conducted to better understand its mechanism of action and to explore its potential applications in biochemistry and physiology. Finally, further research could be conducted to explore its potential uses in the purification of proteins and other biomolecules.
Métodos De Síntesis
The synthesis of 6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid typically involves the reaction of an appropriate pyridine-3-boronic acid with a trifluoromethylating reagent, such as trifluoromethanesulfonic anhydride (TFMS). This reaction proceeds in the presence of a base, such as sodium hydroxide, and is typically carried out in an organic solvent, such as dichloromethane. The reaction is typically conducted at room temperature and is complete within a few hours.
Propiedades
IUPAC Name |
[6-methoxy-2-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO3/c1-15-5-3-2-4(8(13)14)6(12-5)7(9,10)11/h2-3,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNHLKAGWMOLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OC)C(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2-(trifluoromethyl)pyridine-3-boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

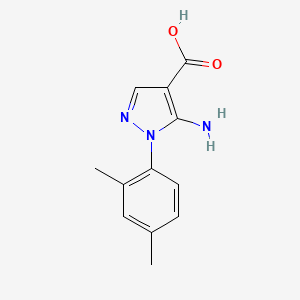
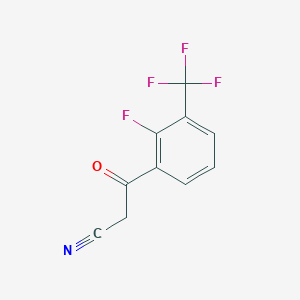

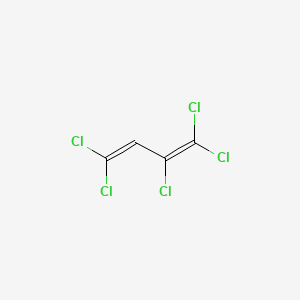
![1-[(4-Methoxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6354811.png)
